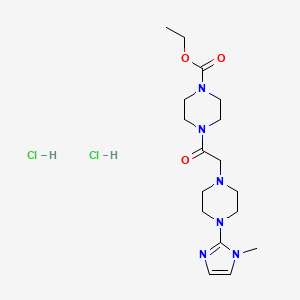

ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride

Description

Ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride is a piperazine-based compound featuring a 1-methylimidazole moiety, an acetyl-linked piperazine scaffold, and an ethyl carboxylate group. The dihydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry . While direct synthesis details for this compound are absent in the provided evidence, analogous piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving piperazine precursors and functionalized heterocycles . Piperazine-imidazole hybrids are pharmacologically significant, with reported applications in antimicrobial, antifungal, and enzyme inhibition activities .

Properties

IUPAC Name |

ethyl 4-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O3.2ClH/c1-3-26-17(25)23-12-10-21(11-13-23)15(24)14-20-6-8-22(9-7-20)16-18-4-5-19(16)2;;/h4-5H,3,6-14H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBWVEMDEYZPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CN3C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its diverse pharmacological properties. The presence of an imidazole ring enhances its biological profile, potentially contributing to interactions with various biological targets.

| Component | Description |

|---|---|

| Piperazine | A cyclic amine known for its role in various pharmaceuticals. |

| Imidazole | A five-membered ring that contributes to biological activity, often involved in enzyme interactions. |

| Ethyl Group | Enhances solubility and potentially modifies the compound's pharmacokinetics. |

Antimicrobial Activity

Research indicates that compounds containing both piperazine and imidazole moieties exhibit significant antimicrobial properties. For example, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Properties

Studies have demonstrated that piperazine derivatives can exhibit anticancer activity. The structural similarity of this compound to known anticancer agents suggests potential efficacy in inhibiting cancer cell proliferation. Research has shown that certain piperazine-containing compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Neuroactive Effects

The piperazine structure has been associated with neuroactive properties, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating a potential role in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are considered:

- Substituents on the Piperazine Ring : Variations in substituents can significantly affect receptor binding affinity and selectivity.

- Position of the Imidazole Ring : The location of the imidazole can influence the compound's interaction with biological targets.

A comparative analysis of similar compounds shows that modifications to these groups can enhance or diminish biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with IC50 values indicating effective inhibition .

- Cytotoxicity Studies : Compounds were evaluated for cytotoxic effects on human cell lines (e.g., HEK293), demonstrating low toxicity while maintaining significant antimicrobial activity.

- Dopamine Receptor Interaction : High-throughput screening identified potential agonists for dopamine receptors among structurally similar compounds, suggesting a pathway for further development in neuropharmacology .

Scientific Research Applications

Structural Features

The compound features a piperazine core with an imidazole ring, which is known for its diverse biological activities. The presence of the ethyl and acetyl groups enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The imidazole and piperazine moieties are known to interact with microbial enzymes, potentially leading to the inhibition of growth in various bacterial strains.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that derivatives containing piperazine and imidazole rings can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxicity against several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It could potentially modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Synthesis Pathways

The synthesis of ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride typically involves multi-step reactions including:

- Nucleophilic Substitution: Involving piperazine derivatives.

- Acetylation Reactions: To introduce the acetyl group.

- Formation of Dihydrochloride Salt: Enhancing solubility for pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the anticancer effects of similar piperazine derivatives on various tumor cell lines. The results showed significant cytotoxicity, with mechanisms linked to apoptosis induction and cell cycle arrest. This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

In vivo studies have indicated that related compounds can significantly reduce markers of neurodegeneration in models of Alzheimer's disease. These findings support the hypothesis that this compound may protect against neuronal damage through antioxidant mechanisms.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The compound participates in amide bond formation and nucleophilic substitutions at both piperazine nitrogen atoms. Key observations include:

Table 1: Acylation Reactions

-

Mechanism : The unprotonated piperazine nitrogen acts as a nucleophile, attacking electrophilic carbons in acylating agents (e.g., acyl chlorides, CDI-activated acids) .

-

Salt Effects : The dihydrochloride form requires neutralization (e.g., DIPEA or NaOH) to liberate the free amine for reactivity .

Cyclization and Heterocycle Formation

The 1-methylimidazole moiety undergoes cyclocondensation and oxidative cyclization :

Table 2: Cyclization Reactions

-

Notable Reaction : Oxidative cyclization with NH₄Fe(SO₄)₂ forms thiadiazole rings, enhancing antibacterial activity .

-

Imidazole Stability : The 1-methyl group stabilizes the imidazole ring against electrophilic substitution under acidic conditions .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

Table 3: Protonation-Dependent Reactivity

-

Impact on Reactivity : Deprotonation at higher pH enables nucleophilic reactions but reduces aqueous solubility .

Cross-Coupling and Metal-Catalyzed Reactions

The pyridine/imidazole systems participate in Suzuki-Miyaura couplings :

Table 4: Coupling Reactions

| Partner | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, DMF/H₂O, microwave (100°C) | Biaryl-piperazine conjugates | 64–72% | |

| Halogenated arenes | Cu powder, dioxane | C–N linked hybrids | 40–55% |

Hydrolysis and Stability

The ethyl carboxylate group undergoes alkaline hydrolysis :

-

Conditions : NaOH (1M), reflux, 4 hours

-

Stability : Stable in acidic buffers (pH 4–6) but degrades at pH > 8 .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets via:

Comparison with Similar Compounds

Key Observations :

- Imidazole Substitution : The 1-methyl group on the imidazole ring (target compound) may enhance metabolic stability compared to unsubstituted imidazoles (e.g., ) .

- Piperazine Linkers : The acetyl-linked piperazine in the target compound resembles K-604’s piperazine unit, which improved aqueous solubility (19 mg/mL at pH 1.2) and oral bioavailability .

- Salt Forms : Dihydrochloride salts (target compound, ) are preferred for solubility, contrasting with hydrochloride salts in K-604 .

Physicochemical and Pharmacokinetic Properties

*Extrapolated from structural analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be improved?

Methodological Answer:

The compound’s synthesis typically involves coupling piperazine derivatives with imidazole-containing intermediates. For example, a two-step protocol may include:

- Step 1: Reacting 1-methyl-1H-imidazole-2-carbonyl chloride with piperazine derivatives in anhydrous tetrahydrofuran (THF) under reflux, using triethylamine as a base to facilitate nucleophilic acyl substitution .

- Step 2: Introducing the acetyl-piperazine-carboxylate moiety via a Mannich reaction or alkylation, followed by dihydrochloride salt formation using HCl in ethanol .

To improve efficiency: - Optimize solvent polarity (e.g., switch from THF to DMF for better solubility of intermediates).

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 2–6 hours under conventional heating) .

- Monitor reaction progress with LC-MS (Agilent Masshunter software in positive-ion mode) to identify side products and adjust stoichiometry .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to reference standards (e.g., LGC Standards’ 1-acetyl-4-(4-hydroxyphenyl)piperazine, CAS 67914-60-7) .

- Structural Confirmation:

- 1H/13C NMR: Key signals include piperazine N-CH2 peaks (δ 3.3–3.5 ppm) and imidazole aromatic protons (δ 7.2–8.2 ppm) .

- HRMS: Validate molecular weight (e.g., calculated vs. observed [M+H]+) with electrospray ionization (ESI) in positive mode .

- Elemental Analysis: Confirm C, H, N, Cl content (±0.3% deviation) to verify dihydrochloride formation .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

Discrepancies often arise from varying experimental conditions (e.g., pH, temperature). To address this:

- Solubility Testing: Perform parallel assays in buffered solutions (pH 4–8) and polar aprotic solvents (DMSO, DMF). Note that dihydrochloride salts typically exhibit higher aqueous solubility than free bases but may degrade in alkaline conditions .

- Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., hydrolysis of the acetyl group or imidazole ring oxidation) .

- Controlled Replication: Repeat conflicting experiments under identical conditions (e.g., ionic strength, light exposure) to isolate variables .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound’s analogs?

Methodological Answer:

- Core Modifications: Systematically alter the imidazole (e.g., 1-methyl vs. 1-ethyl substituents) or piperazine (e.g., acetyl vs. carbamoyl groups) moieties. Synthesize analogs via parallel combinatorial chemistry .

- Biochemical Assays: Test analogs against target receptors (e.g., histamine H1/H4 or serotonin receptors) using radioligand binding assays. Compare IC50 values to correlate substituent effects with activity .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities based on steric/electronic changes. Validate with 2D NMR (e.g., NOESY for conformational analysis) .

Advanced: How can researchers mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

- Preclinical Screening: Conduct Ames tests for mutagenicity and zebrafish embryo toxicity assays (LC50 determination) .

- Dose Optimization: Use pharmacokinetic modeling (e.g., WinNonlin) to calculate safe dosing ranges based on plasma protein binding and hepatic clearance rates .

- Metabolite Profiling: Identify toxic metabolites (e.g., reactive imidazole oxides) via liver microsome incubations and UPLC-QTOF analysis. Modify the structure to block metabolic hotspots (e.g., introduce fluorine to reduce oxidation) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize acidic spills with sodium bicarbonate. Collect solid residues in sealed containers for incineration (follow EPA guidelines for chlorinated compounds) .

- Storage: Store at 2–8°C in amber vials under nitrogen to prevent hygroscopic degradation .

Advanced: What analytical techniques are suitable for detecting this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Extract plasma/tissue homogenates with acetonitrile:methanol (7:3) for protein precipitation. Use SPE cartridges (C18) for further purification .

- Quantification: Employ LC-MS/MS (MRM mode) with deuterated internal standards (e.g., d4-ethyl ester analog) to minimize matrix effects. Validate with calibration curves (R² > 0.995) .

- Limit of Detection (LOD): Achieve sub-ng/mL sensitivity by optimizing ionization parameters (e.g., capillary voltage: 3.5 kV, source temperature: 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.